N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
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Overview
Description
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine is a complex organic compound characterized by its unique structural features, including chloro, benzoyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to produce 2-chlorobenzoyl chloride.
Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline under controlled conditions to form N-(4-chloro-2-chlorobenzoyl)aniline.
Sulfonylation: The next step involves the sulfonylation of the intermediate with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Glycine Addition: Finally, glycine is introduced to the reaction mixture, leading to the formation of the target compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-methylglycine
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]alanine
Uniqueness
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not observed with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
167400-96-6 |
---|---|
Molecular Formula |
C₂₃H₁₉Cl₂NO₇S |
Molecular Weight |
524.37 |
Origin of Product |
United States |
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